molecular formula C16H13NO5 B14559973 Methyl 2-[(3-nitrophenyl)acetyl]benzoate CAS No. 61653-07-4

Methyl 2-[(3-nitrophenyl)acetyl]benzoate

Cat. No.: B14559973
CAS No.: 61653-07-4
M. Wt: 299.28 g/mol
InChI Key: NCWVIOCWOWZNPQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitrophenyl)acetyl]benzoate is an organic compound with the molecular formula C16H13NO5. It is a derivative of benzoic acid and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-nitrophenyl)acetyl]benzoate typically involves the esterification of 2-[(3-nitrophenyl)acetyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-nitrophenyl)acetyl]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-[(3-aminophenyl)acetyl]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[(3-nitrophenyl)acetyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 2-[(3-nitrophenyl)acetyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitrophenyl)acetyl]benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Similar structure but lacks the acetyl group.

    Methyl 2-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

Uniqueness

Methyl 2-[(3-nitrophenyl)acetyl]benzoate is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

61653-07-4

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

methyl 2-[2-(3-nitrophenyl)acetyl]benzoate

InChI

InChI=1S/C16H13NO5/c1-22-16(19)14-8-3-2-7-13(14)15(18)10-11-5-4-6-12(9-11)17(20)21/h2-9H,10H2,1H3

InChI Key

NCWVIOCWOWZNPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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